2-(1H-indol-3-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide
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Overview
Description
2-(1H-indol-3-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide, also known as THPP-1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. THPP-1 belongs to the class of pyrazolo[1,5-a]pyridine derivatives, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. In
Scientific Research Applications
Antiviral Activity
Indole derivatives have been reported to possess significant antiviral activities . For instance, certain indole-based compounds have shown inhibitory activity against influenza A and Coxsackie B4 virus . The structural features of the indole nucleus allow it to bind with high affinity to multiple receptors, which can be beneficial in developing new antiviral agents.
Antitubercular Activity
The indole scaffold is also active against Mycobacterium tuberculosis (MTB) and Mycobacterium bovis (BCG), which are responsible for tuberculosis . Researchers have synthesized various indole derivatives to screen for antitubercular activity, highlighting the potential of indole-based compounds in treating this infectious disease.
Anti-inflammatory Applications
Indole derivatives have shown promise in reducing inflammation. For example, certain compounds have demonstrated significant effects in reducing paw volume, inflammation, and pro-inflammatory gene expression in arthritic rats . This suggests potential applications in the development of anti-inflammatory drugs.
Anticancer Properties
Indole structures are found in many synthetic drug molecules with anticancer properties . The indole nucleus’s ability to interact with various biological targets makes it a valuable pharmacophore for cancer treatment research .
Aldosterone Synthase Inhibition
Human clinical studies have identified indole derivatives as inhibitors of aldosterone synthase (CYP11B2), a promising mechanism to lower arterial blood pressure . This application is particularly relevant for developing treatments for conditions like hypertension.
Enzyme Inhibition for Diabetes Management
Indole-based compounds have been explored as α-glucosidase inhibitors , an effective therapeutic approach for the treatment of type 2 diabetes . These inhibitors help regulate blood glucose levels by preventing the breakdown of carbohydrates into glucose.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that inhibits or promotes certain biological activities . The specific interaction and resulting changes would depend on the particular target and the structure of the derivative.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it can be inferred that multiple pathways could be affected. These could potentially include pathways related to the aforementioned biological activities, each with their own downstream effects.
Result of Action
Given the range of biological activities associated with indole derivatives , the effects could potentially include the inhibition or promotion of certain cellular processes, changes in cell signaling, or alterations in gene expression, among others.
properties
IUPAC Name |
2-(1H-indol-3-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c22-17(9-12-11-18-16-4-2-1-3-15(12)16)20-13-6-8-21-14(10-13)5-7-19-21/h1-5,7,11,13,18H,6,8-10H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQLMXHWLOJLKCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CC1NC(=O)CC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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